molecular formula C15H20O4 B12965220 3-Formyl-4-isopropoxyphenyl pivalate

3-Formyl-4-isopropoxyphenyl pivalate

Cat. No.: B12965220
M. Wt: 264.32 g/mol
InChI Key: YXACSUVNWNRLGV-UHFFFAOYSA-N
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Description

3-Formyl-4-isopropoxyphenyl pivalate is an organic compound that belongs to the class of phenylboronic acids It is characterized by the presence of a formyl group, an isopropoxy group, and a pivalate ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-isopropoxyphenyl pivalate typically involves the reaction of 3-formyl-4-isopropoxyphenylboronic acid with pivalic anhydride. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium. The process involves the formation of a boronic ester intermediate, which is then converted to the final pivalate ester product through a series of steps including transmetalation and reductive elimination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-isopropoxyphenyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Formyl-4-isopropoxyphenyl pivalate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The isopropoxy and pivalate groups contribute to the compound’s stability and specificity by enhancing its binding affinity and selectivity for the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-4-isopropoxyphenyl pivalate is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and stability compared to other similar compounds.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3-formyl-4-propan-2-yloxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H20O4/c1-10(2)18-13-7-6-12(8-11(13)9-16)19-14(17)15(3,4)5/h6-10H,1-5H3

InChI Key

YXACSUVNWNRLGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C=O

Origin of Product

United States

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